molecular formula C11H11NOS B14239451 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- CAS No. 405161-10-6

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)-

Cat. No.: B14239451
CAS No.: 405161-10-6
M. Wt: 205.28 g/mol
InChI Key: WCNRELHZQWYZHB-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- is a chemical compound that belongs to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules . The compound has a molecular formula of C₁₀H₁₁NOS and is characterized by a pyrrol-2-one core structure with a phenylthio substituent.

Preparation Methods

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is practical and scalable, making it suitable for industrial production. Additionally, the synthesis of related compounds often involves the use of water and triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions include substituted pyrrol-2-ones and other γ-lactam derivatives .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam core structure allows it to interact with enzymes and receptors, modulating their activity. For example, in the case of antidiabetic drugs, the compound may enhance insulin secretion or improve insulin sensitivity by targeting specific pathways involved in glucose metabolism . The phenylthio substituent also contributes to its biological activity by influencing its binding affinity and selectivity towards molecular targets .

Properties

CAS No.

405161-10-6

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-methyl-4-phenylsulfanyl-2H-pyrrol-5-one

InChI

InChI=1S/C11H11NOS/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

WCNRELHZQWYZHB-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C1=O)SC2=CC=CC=C2

Origin of Product

United States

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